Puerol A

Descripción general

Descripción

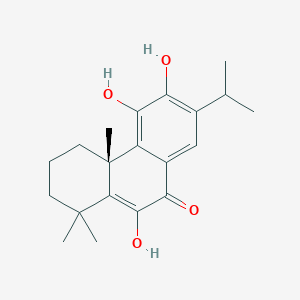

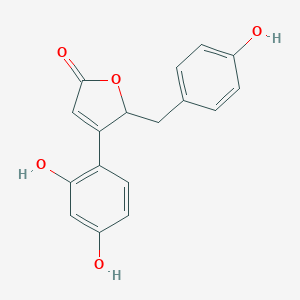

Puerol A is a compound isolated from Amorpha fruticosa that has demonstrated significant inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis. The compound exhibits potent inhibition for both monophenolase and diphenolase activities of tyrosinase, with IC50 values of 2.2 µM and 3.8 µM, respectively . This compound is characterized by a butenolide structure, which has not been previously reported as a tyrosinase inhibitor. This discovery suggests that this compound could be a novel agent for applications in conditions related to melanin production, such as hyperpigmentation disorders .

Synthesis Analysis

The synthesis of this compound is not detailed in the provided papers. However, the synthesis of related polyurethane (PU) compounds involves step-growth polymerization techniques, as seen in the synthesis of chitosan-based polyurethane elastomers using poly(ε-caprolactone) (PCL) and toluene diisocyanate (TDI) . While this process is not directly related to this compound, it provides insight into the synthetic strategies that might be employed for structurally complex organic compounds.

Molecular Structure Analysis

The molecular structure of this compound has been studied using various analytical techniques. High-performance liquid chromatography (HPLC) and fluorescence quenching analysis have been used to confirm the high binding affinity of this compound to tyrosinase . Although the exact molecular structure is not provided, these techniques are crucial for understanding the interaction between this compound and its biological target.

Chemical Reactions Analysis

This compound has been shown to act as a reversible, competitive, simple slow-binding inhibitor of tyrosinase. The kinetic parameters, such as k3 (0.0279 µM⁻¹ min⁻¹) and k4 (0.003 min⁻¹), indicate the dynamics of the inhibitory process. The compound forms a tight complex with the enzyme's met form (Emet), leading to a longer lag-phase and reduced steady-state activity . These findings are essential for understanding the chemical reactivity and mechanism of inhibition of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, stability, and photophysical behavior, are not explicitly discussed in the provided papers. However, the related "push-pull" purines with donor-acceptor structures exhibit solvatochromic emission profiles and enhanced fluorescence quantum yields, which are influenced by solvent polarity and the structure of the donor and acceptor groups . These properties are relevant for potential applications in biosensing and materials science. The PURY database mentioned in the papers provides geometric parameters for chemical compounds, which could be useful for the refinement of macromolecular structures in complex with hetero ligands like this compound .

Aplicaciones Científicas De Investigación

Tyrosinase Inhibition and Melanoma Cell Activity

Puerol A, derived from Amorpha fruticosa, exhibits significant inhibition against tyrosinase, a key enzyme in melanin synthesis. It demonstrates potent activity against both monophenolase and diphenolase forms of tyrosinase, suggesting its potential in treating hyperpigmentation disorders. This compound has been identified as a reversible, competitive inhibitor with a strong binding affinity to tyrosinase. This compound also shows a dose-dependent reduction in melanin content in B16 melanoma cells, indicating its potential application in skin lightening and treating melanoma-related conditions (Kim et al., 2020).

Antioxidant Effects

dl-Puerol A, isolated from Sophora japonica, has been studied for its antioxidant properties. It exhibits an inhibitory effect on copper ion-induced protein oxidative modification, suggesting its potential use in addressing oxidative stress-related issues. Although its antioxidant capacity is slightly weaker compared to some other antioxidants, its unique chemical structure makes it a compound of interest for further research in oxidative stress management (Toda & Shirataki, 2004).

Potential in Genetic Technology and Public Engagement

While not directly related to the biochemical properties of this compound, studies have emphasized the importance of public engagement and understanding in the context of scientific advancements, such as genetic technology. This highlights the broader impact of scientific research on society and the need for effective communication and ethical considerations in the field of biotechnology (Miah, 2005).

Mecanismo De Acción

Target of Action

Puerol A, a chemical compound found in Amorpha fruticosa, primarily targets tyrosinase , an enzyme that plays a crucial role in the production of melanin . Melanin production is a natural adaptation to the outside environment, protecting the skin from ultraviolet damage and reactive oxygen species (ROS) .

Mode of Action

This compound interacts with tyrosinase in a specific manner. It has been shown to be a reversible, competitive, simple slow-binding inhibitor of tyrosinase . This means that this compound competes with the substrate for the active site of the enzyme and can reversibly bind and unbind from the enzyme. The binding parameters are k3 = 0.0279 μM−1 min−1 and k4 = 0.003 min−1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanin synthesis pathway . Tyrosinase, the target of this compound, catalyzes the first and rate-limiting step in the synthesis of melanin . By inhibiting tyrosinase, this compound effectively blocks the production of melanin .

Pharmacokinetics

High-performance liquid chromatography (HPLC) analysis using N-acetyl-l-tyrosine as a substrate showed that it was completely inhibited at 20 μM .

Result of Action

The primary result of this compound’s action is a decrease in melanin content. It has been shown to decrease melanin content in B16 melanoma cells dose-dependently, with an IC50 of 11.4 μM . This suggests that this compound could potentially be used in the treatment of conditions related to excessive melanin production.

Safety and Hazards

Direcciones Futuras

While Puerol A has shown promising results in inhibiting tyrosinase and reducing melanin content in cells , more research is needed to fully understand its potential applications and benefits. Future studies could focus on its potential use in the cosmetic industry for skin hyperpigmentation treatment, or in the medical field for neurodegenerative diseases related to dopamine neurotoxicity .

Propiedades

IUPAC Name |

3-(2,4-dihydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c18-11-3-1-10(2-4-11)7-16-14(9-17(21)22-16)13-6-5-12(19)8-15(13)20/h1-6,8-9,16,18-20H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXZYYUMEUUTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=CC(=O)O2)C3=C(C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

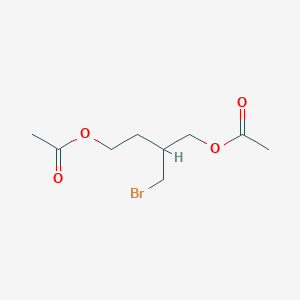

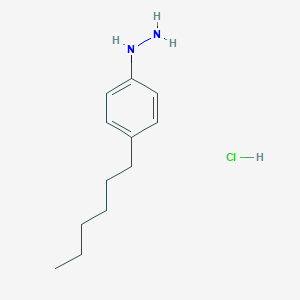

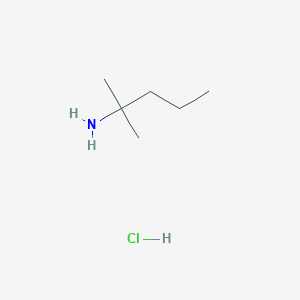

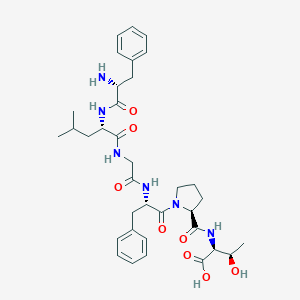

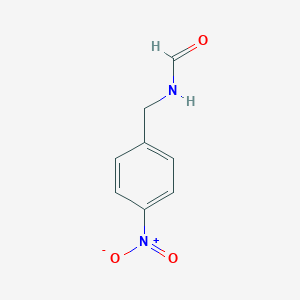

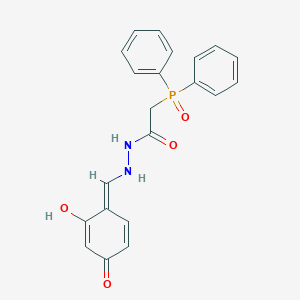

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)